2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Inoue et al. (1994) describes the synthesis of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials. These compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents [Inoue et al., 1994].
Antimicrobial Agents
Patel et al. (2012) synthesized a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which were evaluated for antimicrobial activity against various bacteria and fungi. This research contributes to the development of new antimicrobial agents [Patel et al., 2012].
Cytotoxicity of Trifluoromethyl-substituted Compounds
Research by Bonacorso et al. (2016) on the synthesis of (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones explored their cytotoxic effects. These compounds showed significant cytotoxicity in human leukocytes at high concentrations, indicating potential applications in studying cellular toxicity mechanisms [Bonacorso et al., 2016].
Spectroscopic Properties and Environmental Effects
A study by Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents. The research provided insights into the effects of structure and environment on the spectroscopic properties of these compounds, useful for developing fluorescent probes or materials [Al-Ansari, 2016].
Synthesis and Antitumor Activities
A Chinese study synthesized novel quinazoline derivatives targeting the HER_2 receptor, showing better antitumor activities than Lapatinib against several cancer cell lines. This highlights the potential of these compounds in cancer therapy research [Cai Zhi-qian, 2015].
Mechanism of Action
Target of Action
Similar compounds, such as those containing imidazole and indole moieties, have been known to interact with a broad range of targets . These targets often include enzymes, receptors, and proteins that play crucial roles in various biological processes.
Mode of Action
Compounds with similar structures, such as those containing 1,2,4-triazole derivatives, have been found to bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is often incorporated in these structures due to its ability to form hydrogen bonds .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, often resulting in diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds, such as those containing imidazole and indole moieties, are known to have good solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, often resulting in antimicrobial, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-16(25-21-20-11)17(23)22-8-6-12(7-9-22)24-15-10-18-13-4-2-3-5-14(13)19-15/h2-5,10,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKASPBLSZINTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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